

A Technical Guide to the Solubility of Solvent Violet 38 in Organic Solvents

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Compound of Interest

Compound Name: Solvent violet 38

Cat. No.: B15135746

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This technical guide provides an in-depth overview of the solubility characteristics of **Solvent Violet 38**. The information is intended for researchers, scientists, and professionals in drug development and other fields where the precise application of solvent dyes is critical. This document compiles available solubility data, outlines a comprehensive experimental protocol for solubility determination, and presents a visual workflow of the methodology.

Introduction to Solvent Violet 38

Solvent Violet 38 is a synthetic organic dye belonging to the anthraquinone chemical class.^[1]^[2]^[3] It appears as a deep purple powder or crystal and is utilized in a variety of industrial applications, including the coloration of polymers, oils, waxes, printing inks, and more.^[4]^[5]^[6] Its utility is largely dictated by its solubility in non-aqueous media, making an understanding of its behavior in different organic solvents essential for formulation and application development.

Physicochemical Properties:

- Molecular Formula: $C_{28}H_{18}Br_4N_2O_2$ ^[2]^[3]^[4]^[5]^[7]
- Molecular Weight: 734.07 g/mol ^[2]^[3]^[5]^[6]^[7]
- CAS Number: 63512-14-1^[2]^[3]^[5]^[6]
- Chemical Class: Anthraquinone^[1]^[2]^[3]

Solubility Data

Quantitative solubility data for **Solvent Violet 38** is not widely published in publicly available literature. However, qualitative assessments provide valuable guidance on solvent selection for various applications. The following table summarizes the known solubility characteristics of **Solvent Violet 38**.

Solvent Class	Specific Solvents	Solubility Profile	Source(s)
Polar Protic	Water	Insoluble	[5][6]
Alcohols	Slightly Soluble	[4][5][6]	
Polar Aprotic	Acetone, Ketones	Soluble	[4][5][6]
Non-Polar	Xylene, Toluene, Benzene	Soluble	[1][5][6]
Chloroform	Soluble	[5][6]	
Ethers	Soluble	[4]	
Assorted Non-Polar Solvents	Soluble	[1]	

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental protocol is required. The following methodology, based on the isothermal shake-flask method coupled with UV-Vis spectrophotometric analysis, is a reliable approach for determining the solubility of colored compounds like **Solvent Violet 38**.

Objective: To determine the saturation solubility of **Solvent Violet 38** in a specific organic solvent at a controlled temperature.

Materials and Equipment:

- **Solvent Violet 38** (high purity)
- Selected organic solvent(s) (analytical grade)

- Analytical balance
- Thermostatic shaker bath or incubator
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.45 μm PTFE)
- UV-Vis spectrophotometer and quartz cuvettes
- Centrifuge (optional)

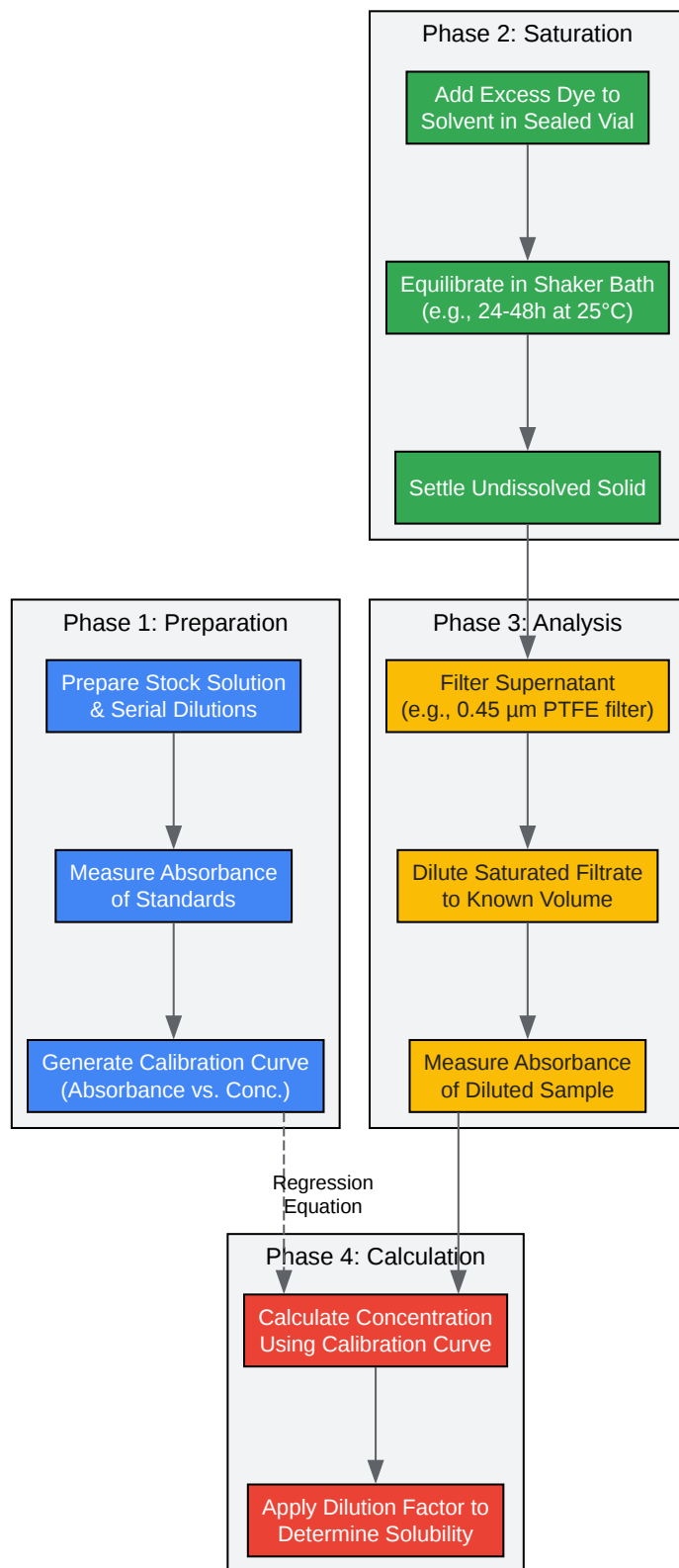
Methodology:

- Preparation of Calibration Curve:
 - Prepare a stock solution of **Solvent Violet 38** of a known concentration in the chosen solvent.
 - Create a series of dilutions from the stock solution to generate at least five standards of decreasing concentration.
 - Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_{max}) for **Solvent Violet 38** using the UV-Vis spectrophotometer.
 - Plot a calibration curve of absorbance versus concentration and determine the linear regression equation ($y = mx + c$).
- Sample Preparation and Saturation:
 - Add an excess amount of **Solvent Violet 38** powder to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess is crucial to ensure that saturation is reached.
 - Place the sealed containers in a thermostatic shaker bath set to the desired experimental temperature (e.g., 25 $^{\circ}\text{C}$).

- Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary time-course studies can establish the minimum time required to achieve equilibrium.
- Sample Clarification:
 - After the equilibration period, remove the samples from the shaker and allow them to stand undisturbed at the controlled temperature for several hours to allow undissolved solids to settle.
 - To separate the saturated solution from the excess solid, carefully withdraw a sample of the supernatant.
 - Immediately filter the sample using a syringe filter compatible with the solvent (e.g., PTFE). This step is critical to remove any suspended microparticles. Alternatively, centrifugation can be used prior to filtration.
- Analysis:
 - Accurately dilute the clear, saturated filtrate with the solvent to a concentration that falls within the linear range of the previously established calibration curve.
 - Measure the absorbance of the diluted sample at λ_{max} using the UV-Vis spectrophotometer.
 - Use the calibration curve's regression equation to calculate the concentration of the diluted sample.
- Calculation of Solubility:
 - Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
 - The resulting value represents the solubility of **Solvent Violet 38** in the specific solvent at the tested temperature, typically expressed in units such as g/L or mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of **Solvent Violet 38**.



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Caption: Workflow for determining the solubility of **Solvent Violet 38**.

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